molecular formula C10H8BrFO2 B2569129 Methyl 4-bromo-2-fluorocinnamate CAS No. 149947-09-1; 862651-19-2

Methyl 4-bromo-2-fluorocinnamate

Cat. No.: B2569129
CAS No.: 149947-09-1; 862651-19-2
M. Wt: 259.074
InChI Key: XRTIKCDGWXFCNF-HWKANZROSA-N
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Description

Methyl 4-bromo-2-fluorocinnamate (CAS: 149947-09-1) is a halogenated cinnamate ester characterized by a bromine atom at the 4-position and a fluorine atom at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₈BrFO₂, with a molar mass of 265.07 g/mol and a purity typically ≥98% . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of the bromine substituent. Its fluorinated aromatic ring enhances electron-withdrawing effects, influencing reaction kinetics and regioselectivity in catalytic processes.

Properties

IUPAC Name

methyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTIKCDGWXFCNF-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Observations :

  • Electron-withdrawing effects : The 4-bromo-2-fluoro substitution in this compound creates a stronger electron-deficient aromatic system compared to analogs like Methyl 3-bromo-5-fluoroisonicotinate, which has meta-substituted halogens .
  • Steric hindrance : The methoxy group in Methyl 2-bromo-4-fluoro-5-methoxybenzoate increases steric bulk, reducing reactivity in nucleophilic substitutions compared to this compound .

Physicochemical Properties

Data from methyl ester analogs (Table 3, IC-AMCE 2023) highlight trends in solubility and stability :

Property This compound Methyl 4-bromo-2-fluorobenzoate Methyl 2-bromo-4-fluoro-5-methoxybenzoate
Boiling Point (°C) 280–285 (decomposes) 265–270 310–315
Solubility in DMSO High Moderate Low
LogP (Octanol/Water) 2.8 2.5 3.1

Key Findings :

  • The extended conjugation in this compound lowers its boiling point compared to Methyl 2-bromo-4-fluoro-5-methoxybenzoate, which has additional hydrogen-bonding capacity from the methoxy group .
  • Higher LogP values correlate with increased lipophilicity, making this compound more suitable for lipid-based drug delivery systems than Methyl 4-bromo-2-fluorobenzoate .

Research Findings and Industrial Relevance

  • Catalytic studies : this compound achieves >90% yield in Suzuki-Miyaura reactions with arylboronic acids, outperforming Methyl 4-bromo-2-fluorobenzoate (75–80% yield) under identical conditions .
  • Crystallographic data : ORTEP-3 analysis confirms planar geometry in this compound, critical for π-stacking in material science applications .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify residual solvents (e.g., methanol) and assess esterification completeness. Fluorine coupling (³JHF ~12 Hz) confirms the 2-fluoro substituent .
    • ¹³C NMR : Detect bromine-related splitting in carbonyl carbons (~δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can identify halogen isotope patterns (e.g., bromine’s 1:1 M/M+2 ratio) and fragmentation pathways .

How should researchers address discrepancies between computational and experimental spectroscopic data?

Advanced Research Question
Discrepancies between DFT-predicted and observed IR/Raman spectra often arise from crystal packing effects or solvent interactions.
Resolution Strategy :

  • Solid-State vs. Solution Data : Compare experimental solid-state IR (KBr pellet) with solution-phase NMR to identify polymorphism or solvent adducts .
  • DFT Adjustments : Include implicit solvent models (e.g., PCM for methanol) and refine basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental vibrational frequencies .

What challenges arise in optimizing reaction yields for halogenated cinnamate derivatives?

Advanced Research Question
Bromine’s electron-withdrawing nature can hinder esterification kinetics, while fluorine’s steric effects may promote side reactions (e.g., decarboxylation).
Mitigation Approaches :

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate esterification under mild conditions .
  • Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a silyl ester) to prevent side reactions before methyl ester formation .

How can researchers interpret conflicting crystallographic and spectroscopic data for this compound?

Advanced Research Question
Conflicts may arise if SCXRD indicates a planar cinnamate backbone, while NMR suggests rotational restriction.
Methodological Reconciliation :

  • Dynamic NMR : Perform variable-temperature NMR to assess rotational barriers around the C=C bond. Line broadening at low temperatures (<−40°C) indicates restricted rotation .
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning in XRD data, which may artificially suggest non-planarity .

What strategies improve reproducibility in synthesizing this compound?

Basic Research Question

  • Stoichiometric Precision : Use anhydrous methanol and monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

How does the electronic effect of bromine and fluorine influence the compound’s reactivity?

Advanced Research Question

  • Bromine : Enhances electrophilicity at the α,β-unsaturated ester, facilitating Michael additions or Diels-Alder reactions.
  • Fluorine : Ortho-fluorine reduces electron density on the aromatic ring, directing electrophilic substitution to the para position.
    Experimental Validation :
  • Hammett Studies : Compare reaction rates with non-halogenated analogs to quantify substituent effects .

What are the limitations of mass spectrometry in characterizing this compound?

Basic Research Question

  • Halogen Loss : Bromine may detach during ionization, complicating molecular ion identification. Use soft ionization (ESI) over EI to preserve the parent ion .
  • Isotope Patterns : Misinterpretation of bromine’s isotopic signature (M:M+2 ≈ 1:1) can lead to incorrect assignment. Cross-validate with NMR .

How can researchers leverage computational tools to predict biological activity?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX), leveraging the compound’s similarity to anti-inflammatory cinnamates .
  • ADMET Prediction : SwissADME can forecast bioavailability, highlighting potential metabolic stability due to fluorine’s electronegativity .

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